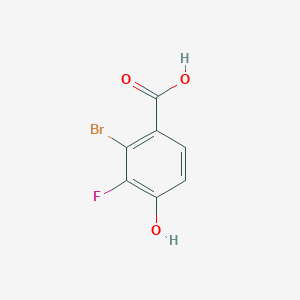

2-Bromo-3-fluoro-4-hydroxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-3-fluoro-4-hydroxybenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid and 2-bromo-4-fluorobenzamide .

Synthesis Analysis

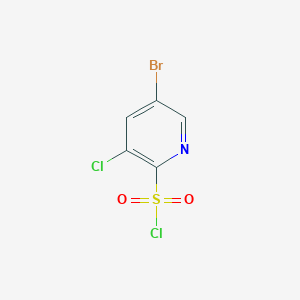

The synthesis of 2-Bromo-3-fluoro-4-hydroxybenzoic acid involves reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . It can be prepared from 3-fluoro-4-methoxybenzoic acid via demethylation . The reaction is completed when the solvent is evaporated under reduced pressure .Molecular Structure Analysis

The molecular formula of 2-Bromo-3-fluoro-4-hydroxybenzoic acid is C7H4BrFO2. It has an average mass of 219.008 Da and a monoisotopic mass of 217.937866 Da .Chemical Reactions Analysis

The chemical reactions of 2-Bromo-3-fluoro-4-hydroxybenzoic acid involve substitutions at the benzylic position, which can be either SN1 or SN2 . It may also be used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4-n-alkoxy-3-fluorobenzoic acids .Physical And Chemical Properties Analysis

2-Bromo-3-fluoro-4-hydroxybenzoic acid is a white to yellow to brown solid with a melting point of 154-158 °C . Its molecular formula is C7H4BrFO2, and it has an average mass of 219.008 Da and a monoisotopic mass of 217.937866 Da .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Molecules

2-Bromo-3-fluoro-4-hydroxybenzoic acid: is utilized in the synthesis of various biologically active molecules. For instance, it’s used in creating compounds like 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one . These molecules have potential applications in pharmaceuticals, where they could serve as the basis for developing new therapeutic agents.

Anti-fungal Agent Development

This compound plays a role in the development of boron-containing anti-fungal agents . These agents are particularly useful in treating conditions like onychomycosis , a common nail infection caused by fungal growth .

Organic Synthesis Research

In organic chemistry, 2-Bromo-3-fluoro-4-hydroxybenzoic acid is a valuable reagent for C-C or C-N bond formation via cross-coupling reactions. This process is crucial for generating diverse compound libraries, which are essential for the discovery of hit compounds in drug development .

Regioselective Bromination Studies

The compound is also significant in research focused on regioselective bromination . This involves the selective addition of a bromine atom to specific positions on organic molecules, which can alter their biological activity and is vital for the synthesis of various pharmaceuticals .

Wirkmechanismus

Target of Action

A similar compound, 4-bromo-3-hydroxybenzoic acid, is known to inhibit histidine decarboxylase (hdc) and aromatic-l-amino acid decarboxylase . HDC is involved in the biosynthesis of histamine, a mediator of several physiological functions. Aromatic-L-amino acid decarboxylase is involved in the synthesis of neurotransmitters like dopamine and serotonin .

Mode of Action

It can be inferred from the similar compound, 4-bromo-3-hydroxybenzoic acid, that it may inhibit the enzymatic activity of hdc and aromatic-l-amino acid decarboxylase, thereby affecting the synthesis of histamine, dopamine, and serotonin .

Biochemical Pathways

Given its potential inhibition of hdc and aromatic-l-amino acid decarboxylase, it can be inferred that it may affect the histamine synthesis pathway and the synthesis of neurotransmitters like dopamine and serotonin .

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other properties that could influence its bioavailability are mentioned for a similar compound .

Result of Action

Based on the inhibition of hdc and aromatic-l-amino acid decarboxylase by a similar compound, it can be inferred that it may lead to reduced levels of histamine, dopamine, and serotonin .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-3-fluoro-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOODOFMNZCEPFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Br)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)